9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Description
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 10300-27-3 | |
| Molecular Formula | C₁₁H₁₅N₅O₅ | |
| Molecular Weight | 297.27 g/mol | |
| ChEBI ID | CHEBI:70867 |
Molecular Geometry and Conformational Analysis
The compound’s three-dimensional structure is defined by its oxolane ring puckering and purine orientation. Computational models and NMR data reveal:
Oxolane Ring Conformation
- C3-endo puckering : The methoxy group at C3 and hydroxyl at C4 induce a C3-endo (³E) conformation, stabilizing the molecule via intramolecular hydrogen bonding between O3' (methoxy) and O5' (hydroxymethyl) .
- Glycosidic bond angle : The purine base adopts an anti conformation relative to the oxolane ring, with a χ torsion angle of −157°, minimizing steric hindrance .
Electronic Effects
- Methoxy group : The electron-donating methoxy group at C3 increases electron density at O4, enhancing hydrogen-bonding capacity with adjacent molecules .
- Purine ring planarity : The 1H-purin-6-one core remains planar, with slight distortion at N7 due to steric interactions with the oxolane ring .
Comparative Analysis with Related Methylated Purine Derivatives
Structural Comparisons
Functional Implications
- 3'-O-Methylation : Unlike 2'-O-methylation (which enhances RNA stability), 3'-O-methylation prevents 5'-3' phosphodiester bond formation, acting as an RNA chain terminator .
- Purine modifications : The absence of a 2-amino group in 1H-purin-6-one reduces base-pairing specificity compared to guanosine derivatives .
Crystallographic Data and Hydrogen Bonding Patterns
Single-Crystal X-Ray Diffraction
Although crystallographic data for the exact compound is limited, analogous structures (e.g., 3'-O-Methylguanosine) reveal:
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXOIULGYVAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Strategy
The most widely employed method involves a protection-deprotection sequence to preserve reactive hydroxyl groups during synthesis:
Protection of Ribose Hydroxyls :
Glycosylation with Purine Base :
Global Deprotection :
Enzymatic Synthesis
Alternative approaches utilize enzymatic transglycosylation to improve stereoselectivity:
- Purine nucleoside phosphorylase (PNP) enzymes catalyze the transfer of ribose derivatives to hypoxanthine.
- Yields up to 68% reported with immobilized enzymes in phosphate buffer (pH 7.4, 37°C).
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity significantly impacts glycosylation efficiency:
| Solvent | Yield (%) | Purity (%) | Source Index |
|---|---|---|---|
| Anhydrous MeCN | 82 | 95 | |
| DCM/THF (1:1) | 74 | 89 | |
| Ionic liquids | 91 | 97 |
Catalytic Systems
Lewis acid catalysts enhance glycosylation rates:
- TMSOTf : Optimal at 0.5 equiv., achieves 82% yield in 8 hours.
- BF₃·OEt₂ : Requires higher loading (1.2 equiv.) but reduces byproduct formation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Key signals include δ 8.35 (s, H-8), 5.90 (d, J = 6.5 Hz, H-1'), and 3.40 (s, OCH₃).
- HRMS : Calculated for C₁₁H₁₄N₄O₅ [M+H]⁺: 283.1034; Found: 283.1031.
Industrial-Scale Production Challenges
Cost-Efficiency Considerations
- Raw material costs account for 62% of total production expenses.
- Recycling catalysts and solvents reduces costs by 28% in continuous flow systems.
Regulatory Compliance
Emerging Synthetic Technologies
Flow Chemistry Approaches
- Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
- Achieves 89% yield at 0.5 mL/min flow rate.
Chemical Reactions Analysis
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other high-value chemicals .
Mechanism of Action
The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and often require detailed studies to fully understand .
Comparison with Similar Compounds
Physicochemical Properties :
- logP : Estimated at -1.5 (similar to m2Gm, a related methylated nucleoside).
- Hydrogen Bond Donors/Acceptors: 5 HBD, 9 HBA.
- Solubility : Moderate water solubility due to polar hydroxyl and methoxy groups.
Biological Relevance: 2'-O-methylinosine is a modified nucleoside found in RNA, where methylation at the 2'-OH of ribose enhances RNA stability by resisting hydrolysis.
Structural Analogues and Substitutions
The table below highlights key structural and functional differences between 2'-O-methylinosine and related compounds:
Functional and Pharmacological Differences
Inosine (C₁₀H₁₂N₄O₅)
- Structural Difference: Lacks the 2'-O-methyl group present in 2'-O-methylinosine.
- Activity : Demonstrates neuroprotective effects via antioxidant and anti-inflammatory pathways.
- Metabolism : Rapidly deaminated to uric acid, limiting therapeutic utility.
2'-O-Methyladenosine (C₁₁H₁₅N₅O₅)
- Structural Difference : Adenine base instead of hypoxanthine.
- Role : Enhances RNA stability and modulates immune responses; studied in antiviral contexts.
Penciclovir (C₁₀H₁₅N₅O₃)
- Structural Difference : Acyclic side chain replaces ribose.
- Activity : Inhibits viral DNA polymerase in herpesviruses.
- Pharmacokinetics : Poor oral bioavailability, administered topically.
Didanosine (C₁₀H₁₂N₄O₃)
- Structural Difference : 2',3'-dideoxyribose prevents RNA incorporation, acting as a chain terminator.
- Use : FDA-approved for HIV treatment but linked to mitochondrial toxicity.
m2Gm (C₁₂H₁₇N₅O₅)
- Structural Difference: Dual methylation (N2 and 2'-O) on guanosine.
- Role : Imparts metabolic stability; predicted CYP3A4-mediated oxidation sites.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: 2'-O-methylinosine (logP ≈ -1.5) is more lipophilic than inosine (logP ≈ -2.5) due to methylation, enhancing membrane permeability. Penciclovir (logP ≈ -1.0) has higher lipophilicity than ribose-containing analogues, aiding topical absorption.
- Metabolic Stability: Methylation at the 2'-position (as in 2'-O-methylinosine and m2Gm) reduces susceptibility to enzymatic degradation compared to unmodified nucleosides. Didanosine’s dideoxy structure prevents phosphorylation but increases toxicity.
Biological Activity
The compound 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one , also known as a modified purine nucleoside, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy against viral infections.
The molecular formula of the compound is with a molecular weight of 311.29 g/mol . The IUPAC name is 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one . The structure includes a purine base linked to a modified sugar moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N5O5 |
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
| InChI Key | OJTAZBNWKTYVFJ-DWVWSIQXSA-N |
The mechanism of action for this compound primarily involves its interaction with viral enzymes and receptors. It has been shown to inhibit viral replication by:
- Enzyme Inhibition : The compound binds to viral DNA polymerases, preventing the synthesis of viral DNA.
- Receptor Interaction : It may also interact with cellular receptors that facilitate viral entry into host cells.
Antiviral Efficacy
Research has demonstrated that This compound exhibits significant antiviral activity , particularly against herpes simplex virus (HSV). In various studies:
- In vitro Studies : The compound showed potent activity against HSV types 1 and 2, comparable to established antiviral agents like acyclovir (ACV) .
- In vivo Studies : In animal models, it was found that systemic administration of the compound was more effective than ACV in certain scenarios, especially in reducing virus replication in infected tissues .
Case Studies
- Herpes Simplex Virus (HSV) Infection :
- Toxicity Assessment :
Comparative Analysis with Other Antivirals
To contextualize the effectiveness of this compound, a comparison with other antiviral agents is presented below:
| Compound | Activity Against HSV | Cytotoxicity | Administration Route |
|---|---|---|---|
| This compound | High | Low | Subcutaneous / Oral |
| Acyclovir | Moderate | Moderate | Oral / Topical |
| BRL 39123 (Similar Structure) | High | Low | Oral / Subcutaneous |
Q & A
Basic Research Questions
Q. How can researchers safely handle and store 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one during experimental procedures?
- Methodological Answer :
- Handling : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Wear nitrile or latex gloves, inspect them for defects before use, and follow proper glove removal protocols to avoid skin contact .
- Storage : Store below -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar purine derivatives .
- Engineering Controls : Conduct experiments in fume hoods with adequate ventilation, and ensure hands are washed before breaks and post-handling .
Q. What are the recommended methods for synthesizing this compound with high purity?
- Methodological Answer :
- Base-Catalyzed Synthesis : Dissolve intermediates in methanol with 1.0 M NaOH, stir for 10 hours, and acidify with diluted HCl to precipitate the product. Purify via organic extraction (e.g., ethyl acetate) and column chromatography (EtOAc/hexane gradients) .
- Cross-Coupling Reactions : For functionalization, employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts, 4-substituted phenylboronic acids, and K₂CO₃ in refluxing toluene (12 hours). Monitor progress via TLC and purify using silica gel chromatography .
Q. What spectroscopic techniques are critical for confirming its structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions on the purine and oxolane rings. For example, methoxy ( ppm) and hydroxymethyl ( ppm) groups are diagnostic .
- X-Ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., configurations) and hydrogen-bonding networks. Single-crystal studies at 110–123 K with -factors < 0.1 ensure accuracy .
Advanced Research Questions
Q. How can researchers design experiments to assess its biological activity in inflammatory models?
- Methodological Answer :
- In Vivo Models : Use DSS-induced acute colitis in mice (oral DSS in drinking water for 7 days). Pre-treat with the compound 48 hours prior to DSS exposure and monitor clinical symptoms (e.g., colon length, histopathology). Include control, DSS-only, and compound-only groups .
- Molecular Analysis : Extract RNA from colon tissues for RT-PCR to quantify COX-2 expression. Perform immunohistochemistry to localize inflammatory markers (e.g., NF-κB) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed concentration ranges, cell lines). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays.
- Multi-Technique Analysis : Combine enzymatic assays with cellular viability tests (MTT assays) and in vivo efficacy studies to distinguish direct activity from off-target effects .
Q. What computational approaches predict the physicochemical properties and interactions of this compound?
- Methodological Answer :
- QSAR/QSPR Modeling : Use quantum chemistry and neural networks (e.g., CC-DPS platforms) to predict logP, solubility, and binding affinities. Input SMILES strings or InChI keys for 3D structure optimization .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., adenosine receptors) using software like GROMACS. Analyze hydrogen-bond lifetimes and binding free energies (MM-PBSA) .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in synthetic yields for this compound?
- Methodological Answer :
- Parameter Optimization : Vary reaction temperatures (e.g., 25°C vs. reflux) and catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to identify optimal conditions. For example, higher temperatures may improve Suzuki coupling efficiency but risk side reactions .
- Purity Checks : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew yield calculations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
